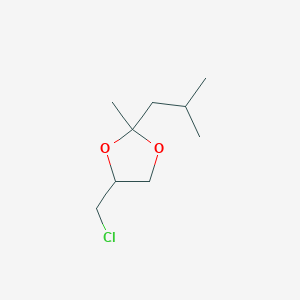
4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dioxolane ring, along with the attached chloromethyl and 2-methylpropyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloromethyl group, which is a good leaving group, and the ether group in the dioxolane ring, which could potentially undergo reactions such as cleavage under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group could make the compound susceptible to nucleophilic substitution reactions .科学的研究の応用
1. Kinetics of Hemiorthoesters Breakdown
Research by Capon and Dosunmu (1984) explored the kinetics of the breakdown of hemiorthoesters, including compounds like 1-hydroxy-2-chloromethyl-1,3-dioxolane. They found that chlorosubstituents in such compounds significantly influence the kinetics of their breakdown, providing valuable insights into the behavior of these substances under various conditions (Capon & Dosunmu, 1984).
2. Structural Analysis and Isomer Identification
Pethrick et al. (1969) conducted spectroscopic and acoustic studies on derivatives of 1,3-dioxolan-2-one, including the chloromethyl derivative. This study helped in identifying rotational isomers and understanding the structural dynamics of these compounds (Pethrick et al., 1969).
3. Synthesis and Bioactivity
Fu Shi-kai (2003) researched the synthesis and bioactivity of a compound involving 4-chloromethyl-1,3-dioxolane. This study highlighted the fungicidal activity and plant growth-promoting properties of the synthesized compound, suggesting potential applications in agriculture (Fu Shi-kai, 2003).
4. Exploration of Cholinomimetic and Cholinolytic Activity
Triggle and Belleau (1962) conducted a study to understand the chemical basis for cholinomimetic and cholinolytic activity, involving the synthesis of quaternary salts in the 1,3-dioxolane series. This research is significant in understanding the medical applications of these compounds (Triggle & Belleau, 1962).
5. Homolytic Addition in Organic Chemistry
Atavin et al. (1972) explored the homolytic addition of isopropyl alcohol to divinyl ethers of 1,1- and 1,2-diols, including compounds related to 4-(chloromethyl)-1,3-dioxolane. This study contributes to our understanding of organic synthesis processes (Atavin et al., 1972).
6. Chlorination Studies
Likhterov and Étlis (1986) investigated the chlorination of 1,3-dioxolan-4-ones, providing insights into the selective substitution reactions in organic chemistry, which is crucial for the synthesis of various chlorinated derivatives (Likhterov & Étlis, 1986).
作用機序
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-7(2)4-9(3)11-6-8(5-10)12-9/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIELOLZIKGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(OCC(O1)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
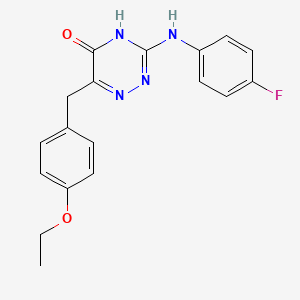
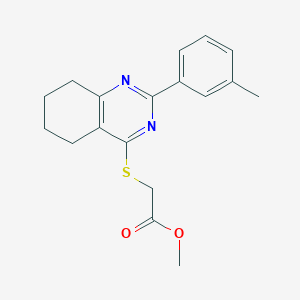
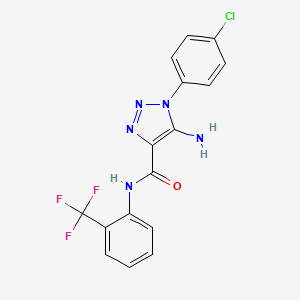
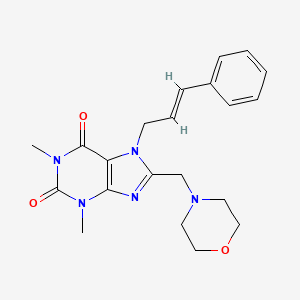
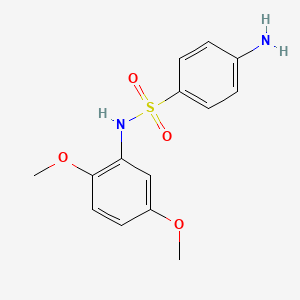
![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)
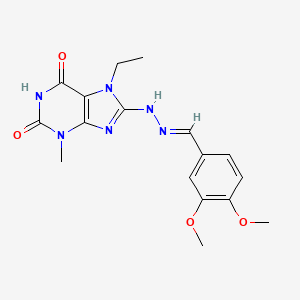
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2611801.png)
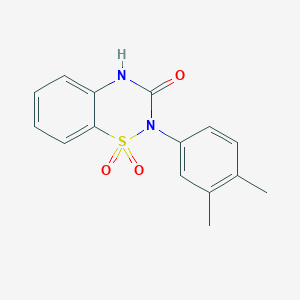
![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)
![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
